1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea is a synthetic organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and two aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. Its structure allows for interactions with various biological targets, making it a subject of ongoing research.
The compound is cataloged in chemical databases and commercial sources, such as BenchChem, where it is available for purchase for research purposes. The identification number for this compound is 898444-04-7, which can be used to find more detailed information in chemical registries.
This compound falls under the category of urea derivatives, characterized by the presence of a urea functional group (–NH–CO–NH–) linked to both a pyrrolidine and aromatic rings. Urea derivatives are often studied for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea typically involves several key steps:
In industrial settings, the synthesis may be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and using high-purity reagents. Techniques like recrystallization or chromatography are employed for purification.
The molecular formula of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea is C19H21N3O2. The structure features:
The InChI key for this compound is InChI=1S/C19H21N3O2/c1-14-5-7-15(8-6-14)21-19(23)22(18-4-3-13-20-18)16-9-11-17(24-2)12-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,23)
.
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea can undergo various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The outcomes depend on specific reaction conditions and reagents used.
The precise mechanism of action for 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea remains under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors:
The compound's physical properties include a melting point that is typically determined through experimental methods but is not explicitly provided in the sources reviewed.
Chemical properties include stability under various conditions (e.g., temperature and pH), solubility in organic solvents, and reactivity with other chemical species. These properties are crucial for determining its suitability in biological assays and industrial applications.
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting its potential in advancing medicinal chemistry applications.
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1